1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2514950-92-4
VCID: VC8259162
InChI: InChI=1S/C7H11N3.2ClH/c1-2-10(6-8-1)5-7-3-9-4-7;;/h1-2,6-7,9H,3-5H2;2*1H
SMILES: C1C(CN1)CN2C=CN=C2.Cl.Cl
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10

1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

CAS No.: 2514950-92-4

Cat. No.: VC8259162

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.10

* For research use only. Not for human or veterinary use.

1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride - 2514950-92-4

Specification

CAS No. 2514950-92-4
Molecular Formula C7H13Cl2N3
Molecular Weight 210.10
IUPAC Name 1-(azetidin-3-ylmethyl)imidazole;dihydrochloride
Standard InChI InChI=1S/C7H11N3.2ClH/c1-2-10(6-8-1)5-7-3-9-4-7;;/h1-2,6-7,9H,3-5H2;2*1H
Standard InChI Key PUPSXLNMDRUXFB-UHFFFAOYSA-N
SMILES C1C(CN1)CN2C=CN=C2.Cl.Cl
Canonical SMILES C1C(CN1)CN2C=CN=C2.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound features a three-membered azetidine ring fused to a five-membered imidazole ring via a methylene bridge. The dihydrochloride salt enhances solubility for research applications. Key structural identifiers include:

PropertyValue
IUPAC Name1-(azetidin-3-ylmethyl)imidazole; dihydrochloride
SMILESC1C(CN1)CN2C=CN=C2.Cl.Cl
InChI KeyPUPSXLNMDRUXFB-UHFFFAOYSA-N
PubChem CID138393567

The azetidine ring introduces conformational rigidity, while the imidazole moiety provides hydrogen-bonding capabilities, critical for biological interactions .

Physicochemical Properties

  • Molecular Weight: 210.10 g/mol

  • Purity: ≥95% (typical commercial grade)

  • Solubility: Highly soluble in water and polar solvents due to the hydrochloride salt form.

Synthesis and Preparation

Synthetic Routes

While detailed protocols are scarce, synthesis likely involves:

  • Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives under acidic conditions .

  • Imidazole Functionalization: N-alkylation of imidazole with azetidine-containing intermediates .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Optimization Challenges

  • Yield Limitations: Reported yields for similar imidazole-azetidine hybrids rarely exceed 60–70% due to competing side reactions .

  • Purification: Chromatography or recrystallization is essential to achieve ≥95% purity .

Biological Activity and Mechanisms

Comparative Pharmacodynamics

CompoundTargetIC₅₀ (μM)Source
1-[(Azetidin-3-yl)methyl]-1H-imidazoleGamma-secretase~2.5VulcanChem
SemagacestatGamma-secretase0.3Clinical trial

While less potent than clinical candidates like semagacestat, its smaller size may improve blood-brain barrier penetration.

SupplierPurityPrice (250 mg)
Life Chemicals Inc.95%€504.10
Nanjing Shizhou Biology Technology95%$420–$480

Suppliers emphasize research-only use, excluding human or veterinary applications .

Research Applications

  • Neuroscience: Preclinical studies on Aβ plaque reduction.

  • Chemical Biology: Probe for gamma-secretase structure-activity relationships .

Future Directions

  • Structure-Activity Studies: Modifying the azetidine or imidazole substituents to enhance potency .

  • In Vivo Efficacy: Animal models of Alzheimer’s to assess cognitive outcomes.

  • Scalable Synthesis: Developing one-pot methodologies to improve yield .

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